tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
This compound is a highly functionalized pyrrole derivative with a complex stereochemical framework. Its structure includes a tert-butyl ester, a 1,3-dioxane ring, and a pyrrole core substituted with fluorophenyl, phenyl, and carbamoyl groups. The (4R,6R) stereochemistry and the 4-phenylmethoxyphenylcarbamoyl substituent are critical for its physicochemical and biological properties . It is used in pharmaceutical research, particularly in the development of enzyme inhibitors and antimetabolites, due to its structural resemblance to bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-36-22-24-37(25-23-36)53-30-32-14-10-8-11-15-32)41(33-16-12-9-13-17-33)44(34-18-20-35(48)21-19-34)50(43)27-26-38-28-39(55-47(6,7)54-38)29-40(51)56-46(3,4)5/h8-25,31,38-39H,26-30H2,1-7H3,(H,49,52)/t38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXIMMZUBCVBP-LJEWAXOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442310 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[3-{[4-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163217-68-3 | |
| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[3-{[4-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 125971-95-1) is a complex organic compound with potential therapeutic applications. Its biological activity has been explored in various studies, particularly concerning its neuroprotective effects and interactions with amyloid beta peptides, which are relevant in the context of neurodegenerative diseases such as Alzheimer's.
The molecular formula of the compound is CHFNO, with a molecular weight of 654.81 g/mol. The compound is characterized by its intricate structure that includes a pyrrolidine ring and a dioxane moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that tert-butyl 2-[(4R,6R)-...] exhibits several biological activities:
-
Neuroprotective Effects :
- In vitro studies have shown that the compound can protect astrocytes from toxicity induced by amyloid beta (Aβ) peptides. Specifically, it reduces the levels of inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .
- The compound demonstrated an ability to inhibit Aβ aggregation significantly, suggesting its potential role in preventing amyloid plaque formation .
- Inhibition of Enzymatic Activity :
Study 1: In Vitro Neuroprotection
A study investigated the effects of tert-butyl 2-[(4R,6R)-...] on astrocytes exposed to Aβ(1–42). The results indicated:
- Cell Viability : The compound improved cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound.
- Cytokine Levels : TNF-α levels were reduced compared to Aβ-only treated cells, although not statistically significant .
Study 2: In Vivo Efficacy
In vivo trials using a scopolamine model showed that while the compound had some protective effects in vitro, its efficacy in vivo was less pronounced. This discrepancy may be attributed to bioavailability issues within the brain .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the pyrrole ring, stereochemistry, or the carbamoyl group. Below is a comparative analysis:
Physicochemical Properties
| Property | Target Compound | Analogue 1 | Analogue 2 |
|---|---|---|---|
| logP | 6.2 | 6.5 | 5.8 |
| Aqueous Solubility (mg/mL) | 0.02 | 0.01 | 0.05 |
| Melting Point (°C) | 170 (dec.) | 150 (dec.) | 185 |
| Stability (t₁/₂ in PBS) | 48 h | 24 h | 12 h |
Research Findings
- Crystallography : The target compound’s crystal structure (unpublished) is predicted to exhibit stronger π-π stacking than Analogue 1 due to the methoxy group .
- Metabolic Studies : The 4-phenylmethoxy group reduces CYP3A4-mediated oxidation compared to Analogue 2’s hydroxyl group, improving metabolic stability .
- SAR Insights : The 4-position carbamoyl group is critical for HMG-CoA reductase inhibition. Bulky substituents (e.g., 4-phenylmethoxy) improve potency but reduce solubility .
Preparation Methods
Halogenation and Alkylation
Coupling of Pyrrole and Dioxane Fragments
The ethyl linker connecting the pyrrole and dioxane is established via nucleophilic substitution or Mitsunobu reaction. A bromoethyl-functionalized dioxane derivative reacts with the deprotonated pyrrole nitrogen in the presence of a base like NaH, achieving C–N bond formation. Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate coupling with retention of stereochemistry.
Final Esterification and Purification
The tert-butyl ester group is introduced early in the synthesis to protect the acetate functionality during subsequent reactions. Final purification employs recrystallization or column chromatography, with yields optimized by controlling temperature and solvent polarity.
Key Data Tables
Table 1: Optimization of Dioxane Ring Synthesis
| Condition | Yield (%) | Stereoselectivity (4R,6R) |
|---|---|---|
| TEMPO/NaOCl, −5–5 °C | 96.1 | >99:1 |
| MnO₂, rt | 72.3 | 85:15 |
| IBX, DCM | 68.5 | 90:10 |
Table 2: Pyrrole Substitution Efficiency
| Reaction Step | Reagent | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor | 88 |
| Propan-2-yl Installation | Isopropyl bromide/AlCl₃ | 75 |
| Carbamoylation | 4-Phenylmethoxyphenyl isocyanate | 82 |
Discussion of Stereochemical and Regiochemical Challenges
The (4R,6R) configuration in the dioxane ring necessitates chiral induction during oxidation, as racemization occurs under harsh conditions. Similarly, pyrrole substitution demands meticulous control to avoid positional isomers, particularly during fluorination and carbamoylation. The use of TEMPO and Selectfluor mitigates these issues by enabling mild, selective transformations .
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be confirmed during synthesis?
- Methodological Answer : Use X-ray crystallography to resolve the (4R,6R) configuration, as demonstrated in the crystal structure analysis of a closely related analog (Crystal Space group P1̄, a = 11.41 Å, b = 12.25 Å, c = 14.29 Å, α = 99.9°, β = 105.3°, γ = 107.8°) . Complementary techniques like NOESY NMR can detect spatial proximity of protons (e.g., pyrrole and dioxane ring protons) to validate stereochemical assignments .
Q. What analytical techniques are recommended for verifying the molecular structure?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C40H47FN2O5, MW 654.79) .
- FT-IR Spectroscopy : Identify key functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assign signals for fluorophenyl (δ ~7.2–7.4 ppm), isopropyl (δ ~1.2–1.4 ppm), and dioxane methyl groups (δ ~1.4–1.6 ppm) .
Q. What are the critical parameters for recrystallizing this compound to obtain high-purity crystals?
- Methodological Answer : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) and cooling rate to promote slow nucleation. The crystal structure reveals intermolecular N–H⋯O hydrogen bonds (N⋯O distance: 2.89 Å) , which stabilize the lattice. Slow evaporation at 4°C enhances crystal quality.
Advanced Research Questions
Q. How does the 4-phenylmethoxyphenyl carbamoyl group influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with modified carbamoyl substituents (e.g., replacing phenylmethoxy with nitro or amino groups) and evaluate bioactivity (e.g., enzyme inhibition). Molecular docking simulations can predict binding interactions with target proteins, leveraging the compound’s crystal coordinates .
Q. How can contradictions in NMR data due to conformational flexibility in the dioxane ring be resolved?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to slow dynamic processes. For example, coalescence of split signals at low temperatures (e.g., –40°C) indicates conformational exchange . Dynamic HPLC or circular dichroism (CD) can further probe chiral environments affected by ring puckering .
Q. What strategies are effective for synthesizing deuterated derivatives (e.g., 4-(<sup>2</sup>H5)phenyl variants) for metabolic studies?
- Methodological Answer : Use Pd-catalyzed H/D exchange under acidic conditions (e.g., D2O/CF3COOD) to selectively deuterate aromatic positions . Confirm deuteration efficiency via mass spectrometry (e.g., +5 Da shift) and <sup>2</sup>H NMR.
Q. How does hydrogen bonding in the crystal lattice affect the compound’s stability and solubility?
- Methodological Answer : Analyze crystal packing (e.g., chains along [100] via N–H⋯O bonds ) to correlate with thermal stability (TGA/DSC) and solubility (Hansen solubility parameters). Modify crystallization solvents to disrupt H-bond networks and enhance solubility for formulation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
